molecular formula C12H19NO B496199 N-(3-methoxybenzyl)-2-methylpropan-1-amine CAS No. 893576-11-9

N-(3-methoxybenzyl)-2-methylpropan-1-amine

Cat. No. B496199
CAS RN: 893576-11-9
M. Wt: 193.28g/mol
InChI Key: YSWWWWWQNTUHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxybenzyl)-2-methylpropan-1-amine” is an organic compound that belongs to the class of secondary amines. It has a benzyl group substituted with a methoxy group at the 3-position, and this benzyl group is connected to a 2-methylpropan-1-amine via a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through reductive amination, where the carbonyl compound (possibly a 3-methoxybenzaldehyde) is reacted with 2-methylpropan-1-amine in the presence of a reducing agent .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzyl group) substituted with a methoxy group (-OCH3) at the 3-position. This benzyl group is connected to a 2-methylpropan-1-amine via a nitrogen atom .

Scientific Research Applications

Analytical Characterization and Detection

  • A study by Westphal et al. (2016) presented the analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, including mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data, highlighting the importance of analytical techniques in identifying novel psychoactive substances (Westphal, Girreser, & Waldmüller, 2016).

Organic Synthesis and Catalysis

  • The synthesis of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, demonstrating the utility of N-(4-methoxybenzyl)-3-phenylpropylamine in organic synthesis methodologies, was reported by Kurosawa et al. (2003). This work emphasizes the role of these compounds in the development of new synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).

Enzymatic Reactions and Synthesis

  • A chemoenzymatic approach toward the enantiomerically pure form of a compound, highlighting the significance of enantioselective synthesis for natural product preparation, was discussed by Akeboshi et al. (2008). This study showcases the application of biocatalysis in organic synthesis (Akeboshi & Sugai, 2008).

Pharmacological Research

  • In vitro toxicokinetic and analytical toxicology studies of novel NBOMe derivatives provided insights into the phase I and II metabolism, plasma protein binding, and detectability in urine screening approaches, as reported by Richter et al. (2019). This research underscores the importance of understanding the pharmacokinetics and toxicology of new psychoactive substances (Richter et al., 2019).

Material Science and Surface Activity

  • Zhao et al. (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants, exploring their surface activity, absorption, and aggregation behavior in aqueous solutions. This study contributes to the field of material science by developing surfactants with enhanced surface activity and potential applications in various industries (Zhao, Guo, Jia, & Liu, 2014).

Mechanism of Action

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWWWWQNTUHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.